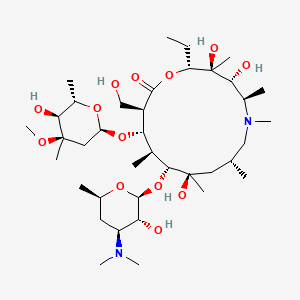
4-(3-Hydroxybutyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Hydroxybutyl)benzene-1,2-diol” is an organic compound with the CAS Number: 61152-58-7 . It belongs to the class of compounds known as dihydroxybenzenes or benzenediols, which are organic compounds in which two hydroxyl groups are substituted onto a benzene ring . The molecular weight of this compound is 182.22 .
Molecular Structure Analysis
The molecular formula of “4-(3-Hydroxybutyl)benzene-1,2-diol” is C10H14O3 . It is structurally similar to other dihydroxybenzenes, which are aromatic compounds classed as phenols .Physical And Chemical Properties Analysis
“4-(3-Hydroxybutyl)benzene-1,2-diol” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
This compound has been associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
Numéro CAS |
61152-58-7 |
|---|---|
Nom du produit |
4-(3-Hydroxybutyl)benzene-1,2-diol |
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-(3-hydroxybutyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-7,11-13H,2-3H2,1H3 |
Clé InChI |
BCSAQTFHGURJII-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC(=C(C=C1)O)O)O |
SMILES canonique |
CC(CCC1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)




![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)
![8-(4-Fluorophenyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3192143.png)


